4-fluoro-N-[(2-methylphenyl)methyl]oxolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-[(2-methylphenyl)methyl]oxolan-3-amine is an organic compound with a complex structure that includes a fluorine atom, a methylphenyl group, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(2-methylphenyl)methyl]oxolan-3-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol or halohydrin under acidic or basic conditions.
Introduction of the fluorine atom: This step often involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the methylphenyl group: This can be done through a Friedel-Crafts alkylation reaction, using an appropriate methylphenyl halide and a Lewis acid catalyst.
Formation of the amine group: This step may involve the reduction of a nitro group or the substitution of a halide with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[(2-methylphenyl)methyl]oxolan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.
Reduction: The oxolane ring can be reduced to form a tetrahydrofuran derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Products may include tetrahydrofuran derivatives.
Substitution: Products may include hydroxyl or alkoxy derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving fluorinated compounds.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the production of materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[(2-methylphenyl)methyl]oxolan-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the oxolane ring can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-[(2-methylphenyl)methyl]pyrrolidine-3-amine: Similar structure but with a pyrrolidine ring instead of an oxolane ring.
4-fluoro-N-[(2-methylphenyl)methyl]tetrahydrofuran-3-amine: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
4-fluoro-N-[(2-methylphenyl)methyl]piperidine-3-amine: Similar structure but with a piperidine ring instead of an oxolane ring.
Uniqueness
4-fluoro-N-[(2-methylphenyl)methyl]oxolan-3-amine is unique due to the presence of the oxolane ring, which can impart different chemical and physical properties compared to similar compounds with different ring structures
Properties
IUPAC Name |
4-fluoro-N-[(2-methylphenyl)methyl]oxolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-9-4-2-3-5-10(9)6-14-12-8-15-7-11(12)13/h2-5,11-12,14H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZDYXMIRWJMIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2COCC2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.